Azaperone N-Oxide
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Overview
Description
Azaperone N-Oxide is a derivative of azaperone, a pyridinylpiperazine and butyrophenone neuroleptic drug. Azaperone is primarily used as a tranquilizer in veterinary medicine, particularly for pigs and elephants . This compound retains many of the pharmacological properties of azaperone but has distinct chemical characteristics due to the presence of the N-oxide functional group.
Preparation Methods
The synthesis of Azaperone N-Oxide typically involves the oxidation of azaperone. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Azaperone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to azaperone.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide, m-CPBA, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Azaperone N-Oxide has several scientific research applications:
Mechanism of Action
Azaperone N-Oxide exerts its effects primarily through its interaction with dopamine receptors. It acts as a dopamine antagonist, blocking the action of dopamine in the brain. This leads to its sedative and tranquilizing effects . The N-oxide functional group may also influence its binding affinity and selectivity for different receptor subtypes .
Comparison with Similar Compounds
Azaperone N-Oxide is similar to other N-oxide derivatives of neuroleptic drugs, such as haloperidol N-oxide and fluanisone N-oxide. it is unique in its specific pharmacological profile and its use in veterinary medicine . Other similar compounds include:
Haloperidol N-Oxide: Used as an antipsychotic in humans.
Fluanisone N-Oxide: Used as a sedative in veterinary medicine.
This compound stands out due to its specific application in tranquilizing large animals like elephants and its unique chemical properties .
Properties
CAS No. |
66065-28-9 |
---|---|
Molecular Formula |
C19H22FN3O2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(1-oxido-4-pyridin-2-ylpiperazin-1-ium-1-yl)butan-1-one |
InChI |
InChI=1S/C19H22FN3O2/c20-17-8-6-16(7-9-17)18(24)4-3-13-23(25)14-11-22(12-15-23)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2 |
InChI Key |
LXVWCYCQAMQKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCN1C2=CC=CC=N2)(CCCC(=O)C3=CC=C(C=C3)F)[O-] |
Origin of Product |
United States |
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